N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide
Description
N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is a synthetic small molecule characterized by a benzylsulfanyl-methylpropyl backbone linked to a 3-nitrobenzenecarboxamide moiety. Key functional groups include:
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-18(2,25-11-13-6-8-15(19)9-7-13)12-20-17(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZLWHXYHTMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the nitrobenzenecarboxamide moiety is introduced through a coupling reaction with 3-nitrobenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound shares structural similarities with other fluorinated sulfanyl derivatives and nitroaromatic compounds. Below is a comparative analysis:
*Estimated based on substitution of pyridinamine (C5H4N2) with benzenecarboxamide (C7H6NO2).
Key Observations:
Backbone Similarities: The fluorobenzylsulfanyl-methylpropyl group is conserved in both the target compound and N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine .
Biological Activity: Unlike the thymidine phosphorylase inhibitor in , neither the target compound nor its pyridinamine analog has disclosed activity, highlighting a gap in current research.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 4-fluorobenzyl group and sulfanyl linkage likely improve membrane permeability compared to non-fluorinated analogs .
- Nitro Group Effects : The 3-nitro substituent may confer redox activity or serve as a hydrogen-bond acceptor, but its impact on stability (e.g., susceptibility to reduction) requires further study.
Biological Activity
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide, with the CAS number 351858-11-2, is a chemical compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following molecular formula: C18H19FN2O3S, with a molecular weight of 362.42 g/mol. Its structural features include:
- A fluorobenzyl group, which may enhance lipophilicity and bioactivity.
- A sulfanyl linkage that could influence its pharmacological properties.
- A nitrobenzenecarboxamide moiety, which is often associated with various biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that nitrobenzene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.
Antimicrobial Properties
The presence of the sulfanyl group in the compound may impart antimicrobial activity. Compounds containing sulfanyl groups have been documented to exhibit inhibition against various bacterial strains. In vitro studies are necessary to determine the specific spectrum of activity for this compound against pathogens.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the cytotoxic effects of this compound on breast cancer cell lines.
- Methodology : MTT assay was used to assess cell viability post-treatment.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
-
Case Study 2: Antimicrobial Screening
- Objective : Assess the antimicrobial effectiveness against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed.
- Findings : Preliminary results indicated moderate inhibition zones, warranting further exploration into its pharmacodynamics.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MTT assay | |
| Antimicrobial | Moderate inhibition against E. coli |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O3S |
| Molecular Weight | 362.42 g/mol |
| CAS Number | 351858-11-2 |
Research Findings
Recent investigations into similar compounds suggest that modifications in the molecular structure can lead to enhanced biological activities. For example, the introduction of halogen atoms like fluorine has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
